molecular formula C14H21NO3 B12224752 3-Isoxazolecarboxylic acid, 4,5-dihydro-5-methyl-5-(4-methyl-3-cyclohexenyl)-, ethyl ester

3-Isoxazolecarboxylic acid, 4,5-dihydro-5-methyl-5-(4-methyl-3-cyclohexenyl)-, ethyl ester

Cat. No.: B12224752
M. Wt: 251.32 g/mol
InChI Key: RJPOLLICFHTTIL-UHFFFAOYSA-N
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Description

5-Methyl-5-(®-4-methyl-cyclohex-3-enyl)-4,5-dihydro-isoxazole-3-carboxylic acid ethyl ester is a complex organic compound with a unique structure that includes a cyclohexene ring, an isoxazole ring, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-(®-4-methyl-cyclohex-3-enyl)-4,5-dihydro-isoxazole-3-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Isoxazole Ring: The isoxazole ring can be introduced through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5-(®-4-methyl-cyclohex-3-enyl)-4,5-dihydro-isoxazole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the ester or isoxazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5-Methyl-5-(®-4-methyl-cyclohex-3-enyl)-4,5-dihydro-isoxazole-3-carboxylic acid ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including its mechanism of action and efficacy.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-5-(®-4-methyl-cyclohex-3-enyl)-4,5-dihydro-isoxazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-5-(®-4-methyl-cyclohex-3-enyl)-4,5-dihydro-isoxazole-3-carboxylic acid methyl ester
  • 5-Methyl-5-(®-4-methyl-cyclohex-3-enyl)-4,5-dihydro-isoxazole-3-carboxylic acid propyl ester

Uniqueness

The uniqueness of 5-Methyl-5-(®-4-methyl-cyclohex-3-enyl)-4,5-dihydro-isoxazole-3-carboxylic acid ethyl ester lies in its specific structural features, such as the combination of the cyclohexene and isoxazole rings with the ethyl ester group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

ethyl 5-methyl-5-(4-methylcyclohex-3-en-1-yl)-4H-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C14H21NO3/c1-4-17-13(16)12-9-14(3,18-15-12)11-7-5-10(2)6-8-11/h5,11H,4,6-9H2,1-3H3

InChI Key

RJPOLLICFHTTIL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(C1)(C)C2CCC(=CC2)C

Origin of Product

United States

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